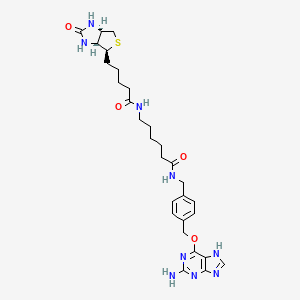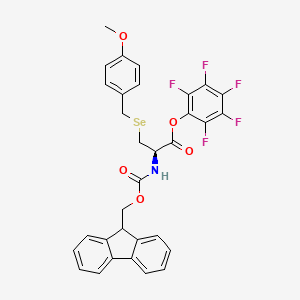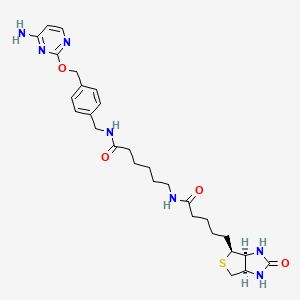
Biotin-Clip
Vue d'ensemble
Description
Biotin-Clip is a compound used primarily for biotinylation of CLIP-tag fusion proteins in living cells. It is a cell-permeable substrate based on biotin with an amidocaproyl linker. This compound is particularly useful for detection with streptavidin fluorophore conjugates, labeling in solution for analysis by SDS-PAGE/Western blot, or for capture with streptavidin for binding and interaction studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biotin-Clip is synthesized by attaching an amidocaproyl linker to biotin. The synthetic route involves the reaction of biotin with an appropriate linker molecule under controlled conditions to ensure the formation of a stable bond. The reaction typically requires a catalyst and is carried out in an organic solvent.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-Clip primarily undergoes substitution reactions where the biotin moiety reacts with specific proteins or peptides. The amidocaproyl linker facilitates the attachment of biotin to the target molecule.
Common Reagents and Conditions:
Reagents: Biotin, amidocaproyl linker, organic solvents, catalysts.
Conditions: Controlled temperature and pH, inert atmosphere to prevent oxidation.
Major Products: The major product of these reactions is a biotinylated protein or peptide, which can be further analyzed or used in various applications .
Applications De Recherche Scientifique
Biotin-Clip has a wide range of applications in scientific research:
Chemistry: Used for the biotinylation of molecules to facilitate their detection and analysis.
Biology: Employed in the study of protein-protein interactions, protein localization, and in vivo imaging.
Medicine: Utilized in diagnostic assays and therapeutic research to track and analyze biomolecules.
Industry: Applied in the development of biosensors and other analytical tools
Mécanisme D'action
Biotin-Clip exerts its effects through the covalent attachment of the biotin moiety to target proteins or peptides. This attachment is facilitated by the amidocaproyl linker, which forms a stable bond with the target molecule. The biotinylated product can then interact with streptavidin or avidin, allowing for its detection and analysis. The molecular targets include proteins with accessible lysine residues, which react with the biotin moiety .
Comparaison Avec Des Composés Similaires
Biotin-Clip is unique due to its specific design for biotinylation of CLIP-tag fusion proteins. Similar compounds include:
BioID: A biotin ligase that labels proximal proteins.
TurboID: An engineered biotin ligase with enhanced activity.
miniTurbo: A smaller version of TurboID with similar functionality.
BASU: A biotin ligase from Bacillus subtilis.
AirID: An ancestral biotin ligase used for proximity-dependent biotin identification .
These compounds share the common feature of biotinylation but differ in their specific applications and efficiency. This compound stands out for its use in labeling CLIP-tag fusion proteins, making it a valuable tool in protein research.
Propriétés
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[4-[(4-aminopyrimidin-2-yl)oxymethyl]phenyl]methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O4S/c29-23-13-15-31-28(34-23)39-17-20-11-9-19(10-12-20)16-32-25(37)7-2-1-5-14-30-24(36)8-4-3-6-22-26-21(18-40-22)33-27(38)35-26/h9-13,15,21-22,26H,1-8,14,16-18H2,(H,30,36)(H,32,37)(H2,29,31,34)(H2,33,35,38)/t21-,22-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIONTDGJVSLDU-MCEYFSPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC=CC(=N4)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC=CC(=N4)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{1-[(5s)-5-Ammonio-6-oxido-6-oxohexyl]imidazolium-3-yl}-l-norleucinate](/img/structure/B8238737.png)



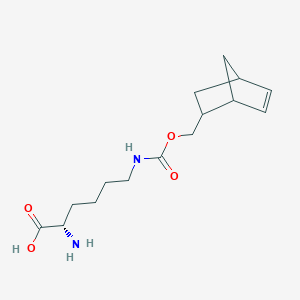
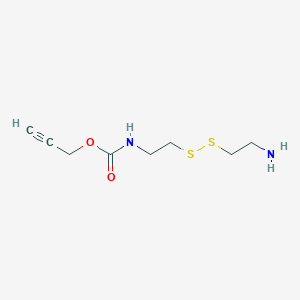
![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
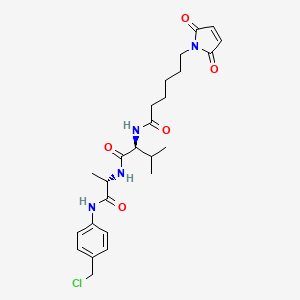
![(2S)-2-amino-6-[bis(pyridin-2-ylmethyl)amino]hexanoic acid](/img/structure/B8238781.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-chlorohexane](/img/structure/B8238792.png)
![(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid](/img/structure/B8238793.png)

